molecular formula C12H18O2 B13745229 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate CAS No. 22497-09-2

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate

Cat. No.: B13745229
CAS No.: 22497-09-2
M. Wt: 194.27 g/mol
InChI Key: ZFKZNKMNPKUCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate typically involves the esterification of 2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The bicyclic structure of the compound may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-Norbornene: A related compound with a similar bicyclic structure but lacking the acetate group.

    Bicyclo[2.2.1]hept-5-en-2-yl acetate: Another acetate derivative with a different substitution pattern on the bicyclic ring.

Uniqueness

2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate is unique due to its specific substitution pattern and the presence of the acetate functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

22497-09-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate

InChI

InChI=1S/C12H18O2/c1-8(13)14-12(2,3)11-7-9-4-5-10(11)6-9/h4-5,9-11H,6-7H2,1-3H3

InChI Key

ZFKZNKMNPKUCKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C1CC2CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.